8-Chlorotheophylline-d6 is a deuterated derivative of 8-Chlorotheophylline, which is a chlorinated analog of theophylline, a well-known stimulant and bronchodilator. This compound has gained attention in scientific research due to its potential applications in pharmacology and biochemistry, particularly as a tracer in metabolic studies. The molecular formula for 8-Chlorotheophylline-d6 is with a molecular weight of approximately 214.61 g/mol. It is classified under the category of xanthine derivatives, which are compounds that contain a xanthine base structure.
8-Chlorotheophylline-d6 is derived from theophylline through chlorination processes. The primary source for its synthesis involves the use of N-chlorosuccinimide as a chlorinating agent. This compound is categorized within the broader class of methylxanthines, which includes other stimulants like caffeine and theobromine. Its unique structure allows it to be utilized in various scientific applications, particularly in studies involving metabolic pathways and drug interactions.
The synthesis of 8-Chlorotheophylline-d6 can be accomplished through several methods, with one notable method involving the chlorination of theophylline using N-chlorosuccinimide. The process typically follows these technical details:
The molecular structure of 8-Chlorotheophylline-d6 features a xanthine core with a chlorine atom substituting at the eighth position. The presence of deuterium (d6) indicates that six hydrogen atoms in the compound have been replaced with deuterium atoms, enhancing its utility in isotopic labeling studies.
8-Chlorotheophylline-d6 participates in various chemical reactions typical for xanthines, including methylation and further chlorination reactions. Its reactivity profile allows it to serve as an intermediate in synthesizing other biologically active compounds.
The mechanism of action for 8-Chlorotheophylline-d6 largely mirrors that of its parent compound, theophylline. It acts as an antagonist of adenosine receptors and phosphodiesterase inhibitors, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This action results in bronchodilation and increased cardiac output.
8-Chlorotheophylline-d6 has various scientific uses including:
8-Chlorotheophylline-d6 is a deuterium-labeled analog of 8-chlorotheophylline, a xanthine derivative. Its molecular formula is C7H1D6ClN4O2, with a molecular weight of 220.65 g/mol [2] [4] [9]. The compound bears the CAS Registry Number 1346598-95-5, distinguishing it from its non-deuterated counterpart (CAS 85-18-7) [3] [7]. Systematic IUPAC nomenclature identifies it as 8-chloro-1,3-bis(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6-dione, reflecting deuterium substitution at both methyl groups (-N-CH3 → -N-CD3) [3] [8]. Common synonyms include:
Table 1: Key Identifiers of 8-Chlorotheophylline-d6
Property | Value |
---|---|
Molecular Formula | C7H1D6ClN4O2 |
CAS Registry Number | 1346598-95-5 |
Molecular Weight | 220.65 g/mol |
IUPAC Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
SMILES Notation | O=C(N1C([2H])([2H])[2H])C(NC(Cl)=N2)=C2N(C([2H])([2H])[2H])C1=O [4] [7] |
The parent compound, 8-chlorotheophylline, was developed in the 1940s as a salt-forming agent to improve the solubility and reduce sedative side effects of antiemetics like diphenhydramine. The 8-chloro modification was chemically pragmatic—increasing the acidity (pKa shift) of the imidazole nitrogen to facilitate salt formation—rather than enhancing pharmacological activity [5] [6].
Deuterated analogs emerged in the early 21st century alongside advances in tracer technology for drug metabolism studies. Deuterium labeling became a preferred method for several reasons:
The specific synthesis of 8-Chlorotheophylline-d6 (CAS 1346598-95-5) was first reported around 2012–2015, coinciding with heightened requirements for sensitive quantification methods in generic drug development [3] [7] [9]. Its adoption reflects the broader shift toward isotope-labeled internal standards in modern pharmaceutical analytics, particularly for xanthine derivatives with narrow therapeutic indices like theophylline.
Table 3: Evolution of Deuterated Xanthine Reference Standards
Time Period | Development Milestone | Impact on 8-Chlorotheophylline-d6 Applications |
---|---|---|
1940s–1950s | Synthesis of non-deuterated 8-chlorotheophylline | Enabled dimenhydrinate as antiemetic |
1990s–2000s | Rise of LC-MS in drug analysis | Created demand for heavy isotope standards |
2010–Present | Commercial GMP synthesis of deuterated xanthines | Supported ANDA filings for generic antiemetics |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2